Cas no 203243-94-1 (4-N-OCTYLOXYBENZAMIDE)

4-N-OCTYLOXYBENZAMIDE is a synthetic organic compound belonging to the class of benzamide derivatives. It features an octyloxy substituent at the para position of the benzamide core, which enhances its lipophilicity and potential for applications in liquid crystal formulations or as an intermediate in organic synthesis. The compound's structural stability and defined alkyl chain length contribute to its utility in materials science, particularly in the development of thermotropic mesophases. Its well-characterized purity and consistent physicochemical properties make it suitable for research and industrial applications requiring precise molecular design. The compound is typically handled under controlled conditions to maintain its integrity.
4-N-OCTYLOXYBENZAMIDE structure
4-N-OCTYLOXYBENZAMIDE structure
Product Name:4-N-OCTYLOXYBENZAMIDE
CAS No:203243-94-1
MF:C15H23NO2
MW:249.34862446785
CID:909566
PubChem ID:3596735
Update Time:2025-08-04

4-N-OCTYLOXYBENZAMIDE Chemical and Physical Properties

Names and Identifiers

    • 4-N-OCTYLOXYBENZAMIDE
    • 4-octoxybenzamide
    • 4-Octyloxybenzamide
    • OR4715
    • 4-(octyloxy)benzamide
    • SCHEMBL12954709
    • 203243-94-1
    • AKOS021983353
    • DB-112909
    • DTXSID30394000
    • MFCD00143362
    • Inchi: 1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3,(H2,16,17)
    • InChI Key: DYRDRXDKCHCTMW-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(N)=O)=CC=1)CCCCCCCC

Computed Properties

  • Exact Mass: 249.17300
  • Monoisotopic Mass: 249.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 9
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.006
  • Boiling Point: 388.5°C at 760 mmHg
  • Flash Point: 149.5°C
  • Refractive Index: 1.511
  • PSA: 52.32000
  • LogP: 4.22510

4-N-OCTYLOXYBENZAMIDE Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

4-N-OCTYLOXYBENZAMIDE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N231525-1mg
4-N-Octyloxybenzamide
203243-94-1
1mg
$ 195.00 2022-06-03
TRC
N231525-2.5mg
4-N-Octyloxybenzamide
203243-94-1
2.5mg
$ 290.00 2022-06-03
TRC
N231525-5mg
4-N-Octyloxybenzamide
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5mg
$ 630.00 2022-06-03

Additional information on 4-N-OCTYLOXYBENZAMIDE

4-N-OCTYLOXYBENZAMIDE (CAS No. 203243-94-1): A Comprehensive Guide to Properties and Applications

4-N-OCTYLOXYBENZAMIDE (CAS No. 203243-94-1) is an organic compound that has garnered significant attention in various industrial and research applications. This benzamide derivative is known for its unique chemical structure, which combines an octyloxy group with a benzamide moiety. The compound's molecular formula is C15H23NO2, and it exhibits a molecular weight of 249.35 g/mol. Its chemical properties make it a versatile intermediate in organic synthesis, particularly in the development of liquid crystals and specialty polymers.

The physical properties of 4-N-OCTYLOXYBENZAMIDE include a white to off-white crystalline appearance, with a melting point typically ranging between 80-85°C. It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol, acetone, and chloroform. These characteristics make it suitable for applications in material science and pharmaceutical research, where precise control over solubility and thermal stability is crucial.

One of the most notable applications of 4-N-OCTYLOXYBENZAMIDE is in the field of liquid crystal technology. The compound's ability to form stable mesophases has made it a valuable component in the development of display materials for electronic devices. Researchers are particularly interested in its potential for improving the response times and energy efficiency of LCD screens, which aligns with the growing demand for sustainable and high-performance electronics.

In recent years, the compound has also been explored for its potential in drug discovery. The benzamide moiety is a common pharmacophore found in many bioactive molecules, and modifications to its structure, such as the addition of the octyloxy group, can significantly alter its biological activity. This has led to investigations into its use as a building block for novel therapeutic agents, particularly in the treatment of neurological disorders and inflammatory conditions.

The synthesis of 4-N-OCTYLOXYBENZAMIDE typically involves the reaction of 4-hydroxybenzamide with octyl bromide in the presence of a base. This process yields a high-purity product that meets the stringent requirements of industrial and research applications. Advances in green chemistry have also led to the development of more sustainable synthesis routes, reducing the environmental impact of its production.

From a market perspective, the demand for 4-N-OCTYLOXYBENZAMIDE is expected to grow steadily, driven by its applications in electronics and pharmaceuticals. The compound's unique properties make it a valuable asset in industries that prioritize innovation and performance. Additionally, its compatibility with emerging technologies, such as flexible displays and organic electronics, positions it as a key material for future advancements.

For researchers and industry professionals, understanding the structure-activity relationship of 4-N-OCTYLOXYBENZAMIDE is essential for optimizing its use in various applications. Studies have shown that the length of the alkyl chain and the position of the substituents can significantly influence its physical and chemical behavior. This knowledge is critical for tailoring the compound to specific needs, whether in material science or medicinal chemistry.

In conclusion, 4-N-OCTYLOXYBENZAMIDE (CAS No. 203243-94-1) is a multifaceted compound with a wide range of applications. Its unique chemical structure and properties make it a valuable tool in industries ranging from electronics to pharmaceuticals. As research continues to uncover new uses for this compound, its importance in advanced materials and drug development is likely to increase, solidifying its role as a key player in modern chemistry.

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